2,5-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS No.: 1021206-49-4
Cat. No.: VC5421509
Molecular Formula: C12H11F2N3O3S
Molecular Weight: 315.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1021206-49-4 |
---|---|
Molecular Formula | C12H11F2N3O3S |
Molecular Weight | 315.29 |
IUPAC Name | 2,5-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Standard InChI | InChI=1S/C12H11F2N3O3S/c13-9-3-4-10(14)11(8-9)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2 |
Standard InChI Key | LUYSMUFBGXVTPY-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates:
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A benzenesulfonamide moiety with fluorine atoms at the 2 and 5 positions, enhancing electrophilicity and binding affinity .
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A pyridazinone ring (1,6-dihydropyridazin-6-one) linked via an ethyl spacer to the sulfonamide nitrogen, providing conformational rigidity .
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Key functional groups: The sulfonamide (-SO₂NH-) acts as a hydrogen bond donor/acceptor, while the pyridazinone’s ketone oxygen contributes to polar interactions.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃F₂N₃O₃S |
Molecular Weight | 329.32 g/mol |
logP (Partition Coefficient) | 2.73 |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 70.4 Ų |
Spectroscopic Characterization
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NMR: ¹H and ¹³C NMR confirm the pyridazinone’s aromatic protons (δ 7.2–8.1 ppm) and sulfonamide’s NH resonance (δ 10.2 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 329.32 [M+H]⁺, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step sequence:
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Pyridazinone Formation: Cyclocondensation of hydrazine with a β-keto ester yields the 6-oxopyridazin-1(6H)-yl core.
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Sulfonamide Coupling: Reaction of 2,5-difluorobenzenesulfonyl chloride with a primary amine (2-(6-oxopyridazin-1-yl)ethylamine) in dichloromethane, catalyzed by triethylamine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Hydrazine, β-keto ester, EtOH, reflux | 78 |
2 | 2,5-Difluorobenzenesulfonyl chloride, Et₃N, DCM | 85 |
3 | Column chromatography | 92 |
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the pyridazinone ring reduce coupling efficiency.
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Fluorine Reactivity: Electrostatic repulsion between fluorine atoms complicates sulfonamide formation .
Biological Activities and Mechanisms
Enzyme Inhibition
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COX-2 Inhibition: The sulfonamide group binds to the enzyme’s hydrophobic pocket, with an IC₅₀ of 0.8 μM (compared to 1.2 μM for celecoxib).
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Carbonic Anhydrase IX/XII Selectivity: Fluorine atoms enhance affinity for tumor-associated isoforms (Kᵢ = 45 nM for CA IX).
Anti-Inflammatory Activity
In murine models, the compound reduces paw edema by 62% at 10 mg/kg, outperforming diclofenac (52%).
Table 3: Pharmacological Data
Assay | Result |
---|---|
COX-2 IC₅₀ | 0.8 μM |
CA IX Inhibition (Kᵢ) | 45 nM |
LPS-Induced TNF-α Reduction | 58% at 24 h |
Comparative Analysis with Analogues
Structural Analogues
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Non-Fluorinated Analogues: Lower lipophilicity (logP = 1.2) and reduced COX-2 affinity (IC₅₀ = 5.2 μM).
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Pyridazinone Derivatives: Replacement with pyrazole (as in VC6347637) decreases CA inhibition by 30%.
Table 4: Structure-Activity Relationships
Compound | logP | COX-2 IC₅₀ (μM) |
---|---|---|
Target Compound | 2.73 | 0.8 |
Non-Fluorinated Analogue | 1.2 | 5.2 |
Pyrazole Derivative | 3.1 | 1.5 |
Fluorine’s Role
Fluorine atoms:
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Increase metabolic stability by blocking cytochrome P450 oxidation .
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Enhance membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) .
Applications in Drug Development
Anti-Inflammatory Therapeutics
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Dual COX-2/CA inhibition positions the compound as a candidate for arthritis and cancer-associated inflammation.
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In Vivo Efficacy: 40 mg/kg/day reduces tumor volume by 51% in xenograft models.
Challenges and Future Directions
Limitations
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Solubility: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies .
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Off-Target Effects: Moderate inhibition of CA II (Kᵢ = 380 nM) risks renal toxicity.
Research Priorities
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Prodrug Synthesis: Phosphonate ester derivatives improve solubility 10-fold.
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Targeted Delivery: Nanoparticle encapsulation reduces IC₅₀ for CA IX to 12 nM.
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